molecular formula C17H17NO B14283052 (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone CAS No. 126437-18-1

(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone

Cat. No.: B14283052
CAS No.: 126437-18-1
M. Wt: 251.32 g/mol
InChI Key: JDEQVGAEIPZOEW-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity to these compounds. This particular compound features a phenyl group and a dimethyl group attached to the aziridine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of a suitable aziridine precursor with a phenyl ketone. One common method is the reaction of 2,2-dimethyl-3-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes and hydrazones.

    Reduction: Alcohols.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-phenylaziridine: Similar structure but lacks the phenyl ketone group.

    Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the aziridine ring.

Uniqueness

(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both the aziridine ring and the phenyl ketone group

Properties

CAS No.

126437-18-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(2,2-dimethyl-3-phenylaziridin-1-yl)-phenylmethanone

InChI

InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(17)16(19)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

JDEQVGAEIPZOEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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